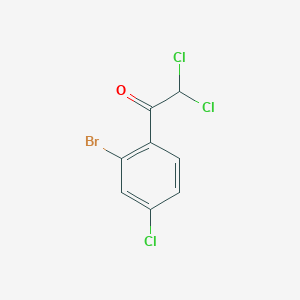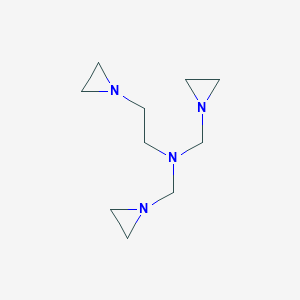![molecular formula C23H18N3O4- B14745104 2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate](/img/structure/B14745104.png)
2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate is a complex organic compound with a unique structure that includes a cyano group, a nitro group, and an ethyl group attached to a benzoate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:
Formation of the biphenyl intermediate: This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst.
Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the desired benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyano and nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Amines: Reduction of the nitro and cyano groups can yield primary and secondary amines.
Substituted Derivatives: Nucleophilic substitution can lead to various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biological assays to study the interaction with various biomolecules.
Mecanismo De Acción
The mechanism of action of 2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate involves its interaction with specific molecular targets. The cyano and nitro groups can participate in hydrogen bonding and electrostatic interactions with target proteins or enzymes, modulating their activity. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-amino-2-[[4-(2-cyanophenyl)phenyl]methylamino]benzoate
- Ethyl 2-[[4-(2-cyanophenyl)phenyl]methylamino]-3-nitrobenzoate
Uniqueness
2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate is unique due to the presence of both a cyano and a nitro group, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C23H18N3O4- |
|---|---|
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
2-[[4-(2-cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate |
InChI |
InChI=1S/C23H19N3O4/c1-2-16-11-12-20(23(27)28)21(22(16)26(29)30)25-14-15-7-9-17(10-8-15)19-6-4-3-5-18(19)13-24/h3-12,25H,2,14H2,1H3,(H,27,28)/p-1 |
Clave InChI |
CJEHUZOZGSKASY-UHFFFAOYSA-M |
SMILES canónico |
CCC1=C(C(=C(C=C1)C(=O)[O-])NCC2=CC=C(C=C2)C3=CC=CC=C3C#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol](/img/structure/B14745036.png)
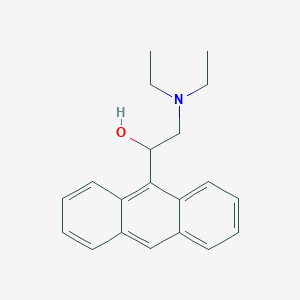

![[Bis(trifluoroacetoxy)]iodopentafluorobenzene](/img/structure/B14745055.png)
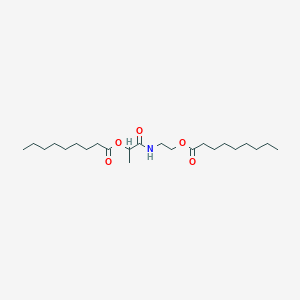
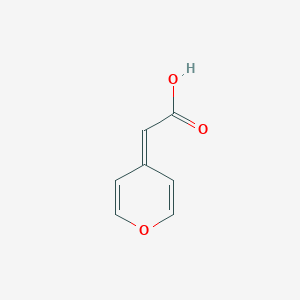
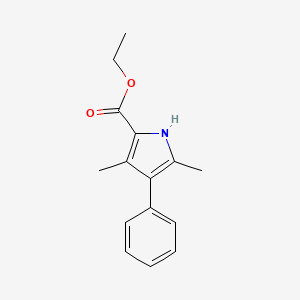
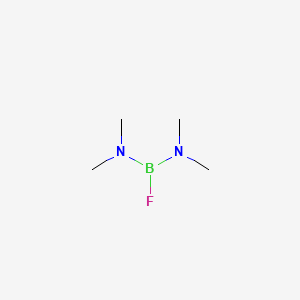
![Carbamic acid, [[(4-methylphenyl)sulfonyl]methyl]nitroso-, ethyl ester](/img/structure/B14745090.png)
